molecular formula C18H24O4 B3037672 (2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate CAS No. 53163-55-6

(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate

Cat. No.: B3037672
CAS No.: 53163-55-6
M. Wt: 304.4 g/mol
InChI Key: DDYKQJBQCHMVOY-ZIPQNXPMSA-N
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Description

(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Natural Occurrence

  • Matovic et al. (2007) explored the stereoselective synthesis of alkylamides, similar in structure to the compound , which are found in herbal medicines like Echinacea sp. Their work contributes to understanding the natural occurrence and binding affinities of these compounds (Matovic et al., 2007).

Role in Plant-Fungi Interactions

  • Klingner et al. (1995) identified a yellow pigment formed in maize roots upon colonization with mycorrhizal fungi. This pigment, closely related to the compound , is derived from the oxidative degradation of a carotenoid (Klingner et al., 1995).

Application in Carotenoid Synthesis

  • Fontán et al. (2013) used a diiodoheptaene, structurally related to the compound, for the synthesis of C2-symmetric carotenoids, demonstrating its application in the synthesis of complex organic molecules (Fontán et al., 2013).

Biochemical Studies

  • Bartelt and Weisleder (1996) investigated the biosynthesis of pheromones in beetles, where compounds similar to "(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate" were found to play a significant role (Bartelt & Weisleder, 1996).

Properties

IUPAC Name

diethyl (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-5-21-17(19)13-11-15(3)9-7-8-10-16(4)12-14-18(20)22-6-2/h7-14H,5-6H2,1-4H3/b8-7+,13-11+,14-12+,15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKQJBQCHMVOY-ZIPQNXPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=CC=CC=C(C)C=CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=C/C=C/C=C(/C=C/C(=O)OCC)\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Reactant of Route 2
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(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Reactant of Route 3
(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Reactant of Route 4
(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Reactant of Route 5
(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate
Reactant of Route 6
Reactant of Route 6
(2E,4E,6E,8E,10E)-Diethyl 4,9-dimethyldodeca-2,4,6,8,10-pentaenedioate

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